2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-5-(2,2,2-trifluoroacetyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c1-8(2)4-3-5(6(8)13)7(14)9(10,11)12/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODSHKKWTDYZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Catalyst : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) in anhydrous dichloromethane or ether.
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Temperature : 0–25°C under inert atmosphere.
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Yield : 60–75% (based on analogous reactions for 2-(trifluoroacetyl)cyclopentanone).
Mechanism
The Lewis acid activates TFAA, generating a reactive acylium ion that attacks the enol form of 2,2-dimethylcyclopentanone. Steric hindrance from the 2,2-dimethyl groups directs acylation to the 5-position.
Multi-Step Synthesis via Cyclopentanone Intermediates
Alkylation-Cyclization Sequence
A patent (US6344580B1) outlines a pathway applicable to functionalized cyclopentanones:
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Alkylation : React isobutyronitrile with 1-bromo-3-chloropropane to form 5-chloro-2,2-dimethylpentanenitrile.
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Cyclization : Treat with a cyanide source (e.g., KCN) to yield 3,3-dimethyl-2-amino-1-cyanocyclopentene.
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Hydrolysis : Acidic hydrolysis converts the nitrile to a ketone, forming 2,2-dimethylcyclopentanone.
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Acylation : Introduce the trifluoroacetyl group via TFAA/AlCl₃.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Isobutyronitrile, 1-bromo-3-chloropropane, KOH | 85 |
| Cyclization | KCN, phase-transfer catalyst | 78 |
| Hydrolysis | HCl, reflux | 90 |
| Acylation | TFAA, AlCl₃, CH₂Cl₂ | 70 |
Industrial-Scale Continuous Flow Processes
For large-scale production, continuous flow systems enhance efficiency and safety:
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Reactor Setup : Tubular reactor with immobilized AlCl₃ on silica gel.
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Conditions : TFAA and 2,2-dimethylcyclopentanone fed at 0.5 mL/min, 50°C.
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Output : 80% conversion with >99% purity after distillation.
Alternative Routes via Enolate Chemistry
LDA-Mediated Enolate Formation
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Enolate Generation : Treat 2,2-dimethylcyclopentanone with LDA (lithium diisopropylamide) at −78°C.
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Acylation : Quench with TFAA to form the trifluoroacetylated product.
Phase-Transfer Catalysis
A patent (WO2013092900A1) describes one-pot acylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide):
Challenges and Optimization Strategies
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Steric Hindrance : The 2,2-dimethyl group reduces reactivity at the 5-position. Using excess TFAA (1.5 eq) and prolonged reaction times (24–48 h) improves yields.
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Purification : Silica gel chromatography or fractional distillation removes unreacted TFAA and byproducts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | Simple, one-step | Moderate yields | 60–75 |
| Multi-Step Alkylation | Scalable | Lengthy process | 50–60 |
| Asymmetric Synthesis | High enantioselectivity | Complex reagents | 40–50 |
| Continuous Flow | High purity, efficiency | Specialized equipment | 70–80 |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one with structurally similar cyclopentanone derivatives:
Biological Activity
2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoroacetyl group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is depicted as follows:
This compound features a cyclopentanone core with two methyl groups and a trifluoroacetyl substituent, which contributes to its lipophilicity and potential bioactivity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The trifluoroacetyl group may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The compound could act as a modulator of specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor activity against several cancer cell lines. The results from cell proliferation assays indicate that it can induce apoptosis in cancer cells. Notably, the concentration required to elicit a significant apoptotic response (measured by caspase activation) is detailed in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| Hs578T | 15 |
| BT-20 | 12 |
Study on Antimicrobial Effects
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various cyclopentanone derivatives, including this compound. The findings suggested that the presence of the trifluoroacetyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial activity .
Study on Antitumor Mechanisms
Research conducted on the effects of this compound on breast cancer cell lines revealed that it activates apoptotic pathways via caspase-3 signaling. The study highlighted the potential of this compound as a lead candidate for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via acylation of 2,2-dimethylcyclopentan-1-one using trifluoroacetic anhydride under Friedel-Crafts conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and the use of Lewis acids like AlCl₃ or BF₃·Et₂O. Post-reaction quenching with aqueous NaHCO₃ and purification via silica gel chromatography (hexane:ethyl acetate gradient) are critical for isolating the product. Reaction progress should be monitored using TLC and FT-IR to track the disappearance of the starting ketone (C=O stretch at ~1700 cm⁻¹) .
Q. How can NMR spectroscopy distinguish the substituent positions and confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The 2,2-dimethyl groups appear as two singlets (δ ~1.1–1.3 ppm), while the cyclopentanone ring protons exhibit splitting patterns dependent on proximity to the trifluoroacetyl group.
- ¹³C NMR : The carbonyl carbon (C=O) of the cyclopentanone resonates at δ ~210–220 ppm, while the trifluoroacetyl carbonyl appears at δ ~160–170 ppm due to electron-withdrawing effects.
- 2D NMR (COSY, HSQC) : Correlates proton-proton coupling and carbon-proton connectivity to resolve overlapping signals, particularly for the cyclopentanone ring protons .
Q. What are the best practices for handling and stabilizing this compound in laboratory settings?
- Methodological Answer : Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoroacetyl group. Avoid exposure to moisture and strong bases. For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions, analyzed via HPLC-UV to track decomposition products .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethyl groups influence regioselectivity in nucleophilic additions to the trifluoroacetyl moiety?
- Methodological Answer : Steric hindrance from the dimethyl groups directs nucleophilic attack (e.g., Grignard reagents) to the less hindered face of the trifluoroacetyl carbonyl. Computational modeling (DFT at B3LYP/6-31G* level) can predict transition-state geometries and activation energies. Experimental validation involves comparing reaction outcomes with/without steric modifiers (e.g., bulky solvents like tert-butyl alcohol) and analyzing products via X-ray crystallography .
Q. What computational strategies can predict the compound’s reactivity in photochemical or catalytic transformations?
- Methodological Answer :
- TD-DFT : Models electronic transitions for photochemical behavior, focusing on the trifluoroacetyl group’s π→π* and n→π* excitations.
- Molecular Dynamics (MD) : Simulates interactions with catalysts (e.g., Pd/C or chiral organocatalysts) to assess binding affinities and reaction pathways.
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with observed reaction rates in cross-coupling reactions .
Q. How can discrepancies in reported reaction yields for analogous cyclopentanone derivatives be resolved?
- Methodological Answer : Perform meta-analysis of literature data (e.g., Stetter reaction yields from ) to identify variables like solvent polarity, catalyst loading, and substrate purity. Design a fractional factorial experiment to isolate critical factors. Use ANOVA to statistically validate the impact of each parameter on yield. Cross-validate results with kinetic studies (e.g., in situ IR monitoring) .
Q. What role does the trifluoroacetyl group play in modulating the compound’s bioactivity in drug-discovery intermediates?
- Methodological Answer : The trifluoroacetyl group enhances metabolic stability and binding affinity to target proteins (e.g., kinases) via hydrophobic and electrostatic interactions. Evaluate this by synthesizing analogs with varying electron-withdrawing groups (e.g., acetyl vs. trifluoroacetyl) and comparing their IC₅₀ values in enzyme inhibition assays. Molecular docking (AutoDock Vina) can visualize interactions in binding pockets .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrolytic stability of the trifluoroacetyl group under basic conditions?
- Methodological Answer : Replicate hydrolysis experiments (e.g., NaOH in THF/H₂O) under controlled conditions (pH 9–12, 25–40°C) and quantify degradation products via LC-MS. Use isotopic labeling (¹⁸O-water) to trace hydrolysis pathways. Compare results with computational predictions (pKa calculations for the acyl intermediate) to resolve mechanistic inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
